Product packaging for 2-(Allyloxy)benzyl Bromide(Cat. No.:CAS No. 319918-15-5)

2-(Allyloxy)benzyl Bromide

Cat. No.: B2846403
CAS No.: 319918-15-5
M. Wt: 227.101
InChI Key: FVGKNGMMYQMREC-UHFFFAOYSA-N
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Description

2-(Allyloxy)benzyl Bromide (CAS 319918-15-5) is a specialty benzyl halide building block with the molecular formula C10H11BrO and a molecular weight of 227.10 g/mol . This compound features both a reactive benzyl bromide moiety and an allyl ether group, making it a versatile intermediate in synthetic organic chemistry. Its primary research value lies in its application as an alkylating agent and a key precursor in the construction of complex molecular architectures. One significant use documented in the literature is its role in the synthesis of chiral sulfur heterocycles via carbohydrate-derived substrates . In this context, it is utilized to introduce a tethered alkenyl chain, which is subsequently used in intramolecular nitrile oxide cycloaddition reactions to form fused isoxazole rings—structures relevant in medicinal chemistry and materials science . The benzyl bromide group is a known participant in various transformations, including oxidations to carbonyl compounds and transition-metal-catalyzed cross-coupling reactions to form new carbon-carbon bonds . This reagent is intended for use by qualified laboratory personnel solely for research and development purposes. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. Proper handling procedures in a well-ventilated laboratory, along with the use of appropriate personal protective equipment (PPE), are mandatory.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11BrO B2846403 2-(Allyloxy)benzyl Bromide CAS No. 319918-15-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(bromomethyl)-2-prop-2-enoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO/c1-2-7-12-10-6-4-3-5-9(10)8-11/h2-6H,1,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVGKNGMMYQMREC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=CC=C1CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis Methodologies for 2 Allyloxy Benzyl Bromide

Physical Properties

Detailed physical properties for 2-(allyloxy)benzyl bromide are not extensively documented in readily available literature. However, based on its molecular structure and related compounds, it is expected to be a liquid at room temperature. The table below lists key identifiers for this compound.

PropertyValue
CAS Number 319918-15-5
Molecular Formula C10H11BrO
Molecular Weight 227.10 g/mol

Data sourced from bldpharm.com

For comparison, the related compound allyl benzyl (B1604629) ether is a colorless to almost colorless liquid with a boiling point of 204-205 °C and a density of 0.959 g/mL at 25 °C. chemicalbook.com Benzyl bromide is a colorless liquid with a pungent odor, a melting point of -3 °C, and a boiling point of 201 °C. echemi.com

Williamson Ether Synthesis Approaches

Chemical Properties and Reactivity

The chemical reactivity of this compound is characterized by the independent and cooperative reactions of its two main functional groups.

Benzylic Bromide Reactivity : The carbon-bromine bond at the benzylic position is the most reactive site for nucleophilic substitution. It readily reacts with a variety of nucleophiles, such as amines, alcohols, and carbanions, to form new carbon-heteroatom or carbon-carbon bonds. nih.gov This reactivity is enhanced by the stability of the benzylic carbocation intermediate.

Allyl Group Reactivity : The allyl group provides a site for various addition and rearrangement reactions. It can participate in reactions such as:

Cyclization Reactions : The allyl group can be involved in intramolecular cyclization reactions, often catalyzed by transition metals, to form heterocyclic structures like benzoxepines. acs.orgthieme-connect.com

Metathesis : Ring-closing metathesis (RCM) is a powerful tool that can be utilized with the allyl group to form cyclic ethers or carbocycles.

Oxidation : The double bond of the allyl group can be oxidized to form diols, epoxides, or be cleaved to form aldehydes.

The presence of the ether linkage provides general stability to the molecule, although it can be cleaved under harsh acidic conditions. The interplay between the reactive benzylic bromide and the versatile allyl group makes this compound a valuable and dynamic tool in organic synthesis.

Synthesis and Purification

The preparation of this compound is typically achieved through a multi-step process, starting from more readily available precursors.

Common Synthetic Routes

A primary method for synthesizing this compound involves a two-step sequence starting from 2-hydroxybenzyl alcohol.

Allylation of the Phenolic Hydroxyl Group : The first step is the etherification of the phenolic hydroxyl group of 2-hydroxybenzyl alcohol with an allyl halide, typically allyl bromide, in the presence of a base. acs.org Common bases used for this transformation include potassium carbonate (K2CO3) or sodium hydride (NaH) in a suitable polar aprotic solvent like dimethylformamide (DMF) or acetone (B3395972). mdpi.comprepchem.com

Bromination of the Benzylic Alcohol : The resulting 2-(allyloxy)benzyl alcohol is then converted to the corresponding bromide. This is often achieved using a brominating agent such as phosphorus tribromide (PBr3) or carbon tetrabromide (CBr4) in combination with triphenylphosphine (B44618) (PPh3). rsc.org

An alternative approach could involve the allylation of 2-bromobenzyl alcohol, though this may be less common due to potential side reactions.

Purification Techniques

Following the synthesis, purification of this compound is essential to remove unreacted starting materials, reagents, and byproducts. The standard method for purification is column chromatography on silica (B1680970) gel. mdpi.com

The progress of the purification can be monitored by thin-layer chromatography (TLC). A mixture of non-polar and polar solvents, such as hexanes and ethyl acetate, is typically used as the eluent for column chromatography. mdpi.com The fractions containing the pure product are identified, combined, and the solvent is removed under reduced pressure to yield the purified this compound.

Given its structure, distillation under reduced pressure could also be a viable purification method, provided the compound is thermally stable.

Applications in Organic Synthesis

The unique bifunctional nature of this compound makes it a valuable precursor for the synthesis of a variety of organic molecules, particularly heterocyclic compounds and natural products.

Role in Heterocyclic Synthesis

This compound is a key starting material for the construction of various oxygen-containing heterocyclic systems. The presence of the ortho-disposed allyloxy and bromomethyl groups allows for intramolecular cyclization reactions to form fused ring systems.

One notable application is in the synthesis of benzoxepine (B8326511) derivatives. acs.org Through a series of transformations, the benzyl bromide moiety can be converted into a nucleophilic center which can then attack the allyl group, or a new fragment can be introduced that facilitates cyclization with the allyl group. These benzoxepine scaffolds are of interest due to their presence in some pharmacologically active molecules. researchgate.net

Furthermore, the allyl group can undergo transformations like ozonolysis or dihydroxylation, and the resulting functionalities can be used to construct other heterocyclic rings fused to the benzene (B151609) ring.

Use as a Precursor in Natural Product Synthesis

While direct applications in the total synthesis of specific natural products are not extensively reported, the structural motifs accessible from this compound are found in numerous natural products. For example, the synthesis of derivatives of furo[3,4-c]coumarins and other coumarin-based structures can involve intermediates with allyloxy functionalities. rsc.org

The ability to construct complex polycyclic and heterocyclic systems makes this reagent a valuable tool for synthetic chemists aiming to build the core structures of natural products. For instance, the general strategy of using ortho-functionalized benzyl halides is a common theme in the synthesis of various alkaloids and polyketides. iastate.edumdpi.com The allyl group, in particular, offers a handle for late-stage functionalization or for completing a key ring-forming step in a synthetic sequence.

Reactivity and Mechanistic Investigations of 2 Allyloxy Benzyl Bromide

Nucleophilic Substitution Reactions at the Benzylic Center

The benzylic position of 2-(allyloxy)benzyl bromide is a key site for nucleophilic substitution reactions. The reactivity at this center is influenced by the ability of the benzene (B151609) ring and the adjacent oxygen atom to stabilize intermediates, allowing for multiple mechanistic pathways.

This compound, as a benzylic halide, can undergo nucleophilic substitution through both S(_N)1 and S(_N)2 mechanisms. The operative pathway is largely dictated by the reaction conditions, such as the nature of the nucleophile, the solvent, and the temperature.

The S(_N)1 (Substitution Nucleophilic Unimolecular) mechanism involves a two-step process. youtube.com The initial and rate-determining step is the departure of the bromide leaving group to form a resonance-stabilized benzylic carbocation. quora.com The positive charge is delocalized over the benzene ring, which significantly stabilizes this intermediate. quora.comspcmc.ac.in The presence of the ortho-allyloxy group can further influence this stability. In the second step, a nucleophile attacks the carbocation, leading to the substitution product. youtube.com Polar, protic solvents favor the S(_N)1 pathway by solvating both the departing leaving group and the carbocation intermediate. youtube.com

The S(_N)2 (Substitution Nucleophilic Bimolecular) mechanism, in contrast, is a single-step, concerted process. lumenlearning.com The nucleophile attacks the electrophilic benzylic carbon from the backside relative to the leaving group, proceeding through a trigonal bipyramidal transition state. quora.comlumenlearning.com The rate of an S(_N)2 reaction is dependent on the concentrations of both the substrate and the nucleophile. youtube.comlumenlearning.com For benzylic halides, the π system of the benzene ring can stabilize the S(_N)2 transition state through conjugation. spcmc.ac.in Strong, aprotic solvents and powerful nucleophiles tend to promote the S(_N)2 mechanism. spcmc.ac.in

The structure of the alkyl halide plays a crucial role in determining the dominant mechanism. Primary alkyl halides typically favor S(_N)2, while tertiary halides favor S(_N)1 due to steric hindrance and carbocation stability. pdx.edu Benzylic halides like this compound are unique in that they can readily undergo either reaction, and often a mixture of both pathways can be observed. quora.comspcmc.ac.in

Factor Favors S(_N)1 Favors S(_N)2
Substrate Structure Tertiary > Secondary > PrimaryPrimary > Secondary > Tertiary
Nucleophile Weak nucleophilesStrong nucleophiles
Solvent Polar, proticPolar, aprotic
Leaving Group Good leaving group (stable anion)Good leaving group (stable anion)
Kinetics First-order: Rate = k[Substrate]Second-order: Rate = k[Substrate][Nucleophile]
Stereochemistry RacemizationInversion of configuration
Intermediate CarbocationNone (Transition state)

The electrophilic nature of the benzylic carbon in this compound makes it susceptible to attack by a wide range of nucleophiles.

Amines: The reaction of benzyl (B1604629) halides with amines is a well-established method for the synthesis of benzylamines. For instance, the reaction of 2-chlorobenzylchloride with allylamine (B125299) in the presence of a base like sodium carbonate yields N-allyl-N-(2-chlorobenzyl)-amine. conicet.gov.ar Similarly, this compound would be expected to react readily with primary and secondary amines to form the corresponding N-benzylated products.

Thiols: Thiophenols and other thiol-containing compounds are effective nucleophiles for reacting with benzyl bromides. rsc.org These reactions typically proceed efficiently to form thioethers. The nucleophilic character of the sulfur atom allows for facile displacement of the bromide ion.

Alkoxides: Alkoxides, being strong bases and potent nucleophiles, react with benzyl halides to form ethers. The reaction of this compound with an alkoxide, such as sodium ethoxide, would yield the corresponding benzyl ether.

The general reactivity pattern for these nucleophiles in S(_N)2 reactions is influenced by factors like basicity, polarizability, and steric hindrance.

Nucleophile Type Example Product Type
AminesAllylamineSubstituted Amine
ThiolsThiophenolThioether
AlkoxidesSodium EthoxideEther

Radical-Mediated Transformations Involving this compound

Beyond nucleophilic substitution, this compound can participate in radical reactions, opening up pathways to more complex molecular architectures.

The homolytic cleavage of the carbon-bromine bond in this compound can generate a benzylic radical. This radical is stabilized by resonance, with the unpaired electron delocalized over the aromatic ring. numberanalytics.com This stability makes its formation accessible under various radical-initiating conditions. numberanalytics.com

Once formed, the 2-(allyloxy)benzyl radical can undergo several transformations:

Coupling Reactions: It can couple with other radical species. numberanalytics.com

Addition Reactions: It can add to unsaturated systems like alkenes or alkynes. numberanalytics.com

Atom Abstraction: It can abstract an atom, such as a hydrogen atom, from a suitable donor molecule. numberanalytics.com

The specific fate of the benzylic radical is highly dependent on the reaction conditions and the other species present in the reaction mixture.

A key feature of the 2-(allyloxy)benzyl radical is its potential to undergo intramolecular cyclization. The presence of the allyl group in close proximity to the radical center allows for an intramolecular addition of the benzylic radical to the double bond. This type of reaction is a powerful tool for constructing cyclic structures.

Depending on the point of attack on the allyl group, different ring sizes can be formed. For example, a 6-exo-trig cyclization is a common pathway for related systems, leading to the formation of a six-membered ring. conicet.gov.ar Such radical cyclizations can be initiated by various methods, including the use of radical initiators or photoredox catalysis. acs.orgthieme-connect.de These reactions have been utilized in the synthesis of complex heterocyclic frameworks like chroman-4-ones from related 2-(allyloxy)arylaldehydes. researchgate.netmdpi.com In these cases, a radical is generated elsewhere in the molecule and adds to the allyl group, which is then followed by cyclization involving the aromatic ring.

Electron Transfer-Induced Dehalogenation Processes

Electron transfer (ET) represents a fundamental process for the activation of organic halides, leading to dehalogenation. In the context of this compound, ET can initiate the cleavage of the carbon-bromine bond. Studies on related systems, such as benzyl halides and o-allyloxy iodobenzene, provide insight into the potential mechanisms. clockss.orgresearchgate.net

Photoinduced electron transfer (PET) is a common method to achieve dehalogenation. clockss.org A photosensitizer, upon irradiation, can transfer an electron to the organic halide, forming a radical anion. This intermediate can then fragment to yield a benzyl radical and a bromide anion. For instance, systems using sensitizers like 1,8-dimethoxypyrene have been shown to effectively reduce organic halides. clockss.org The resulting benzyl radical can then participate in subsequent reactions, such as cyclization if an appropriate intramolecular trap is present. clockss.org

Recent research has also explored the use of dimeric reductants, such as bibenzo[d]imidazoles, for the dehalogenation of organic halides under UV photoexcitation. researchgate.netresearchgate.net These powerful neutral organic electron donors can reduce halides with reduction potentials less cathodic than approximately -2 V vs ferrocenium/ferrocene. researchgate.net For benzyl halides, these reactions can lead to the formation of bibenzyl derivatives through the coupling of the generated benzyl radicals. researchgate.net

Electrochemical methods offer another avenue for inducing dehalogenation. Direct electroreductive systems allow for the transfer of an electron to the substrate at the cathode surface, generating highly reactive radical intermediates. nih.gov While this can sometimes lead to side reactions, it provides a powerful tool for initiating desired chemical transformations. nih.gov Indirect electroreduction, using a mediator, can offer more control. For example, an electrochemically generated phenanthrene (B1679779) radical anion can reduce aryl halides, leading to the formation of an aryl radical that can undergo further reactions like intramolecular cyclization. nih.gov

Electrophilic Reactions of the Allylic Moiety

The allyl group in this compound contains a carbon-carbon double bond, which is susceptible to electrophilic attack.

Electrophilic Addition Reactions (e.g., bromine addition)

The addition of halogens, such as bromine (Br₂), to the double bond of an alkene is a classic electrophilic addition reaction. msu.edulibretexts.org As the bromine molecule approaches the π-electrons of the double bond, it becomes polarized, leading to heterolytic cleavage and the formation of a bromonium ion intermediate. libretexts.org This cyclic intermediate is then attacked by the bromide ion from the anti-face, resulting in the formation of a vicinal dihalide. libretexts.org

In the case of allyloxy-aryl systems, the nature of the substituents on the aromatic ring can influence the reaction. researchgate.net Studies on the bromination of allylaryl derivatives have shown that electron density in the aryl ring can affect the ratio of 1,2-dibromo and 1,3-dibromo adducts formed. researchgate.net

Ring-Closing Metathesis (RCM) Precursors

Molecules containing two terminal alkene functionalities, such as those that can be derived from this compound, can serve as precursors for Ring-Closing Metathesis (RCM). RCM is a powerful reaction in organic synthesis used to form cyclic compounds, including macrolactams and other heterocyclic scaffolds. acs.orgnih.govresearchgate.net The reaction is typically catalyzed by ruthenium-based catalysts, such as Grubbs' first and second-generation catalysts. acs.orgnih.gov

For instance, a compound like 2-(allyloxy)benzyl alcohol can be further functionalized to introduce a second terminal alkene, creating a suitable diene for RCM. acs.org The efficiency of the RCM reaction can depend on the specific substrate and the catalyst used. nih.gov This strategy has been employed in the synthesis of various complex cyclic structures, such as 1,4-benzodioxins and 2-benzazocines. researchgate.net

Rearrangement Reactions

The 2-(allyloxy)benzyl structural motif is a key precursor for various rearrangement reactions, most notably the Claisen rearrangement.

Claisen Rearrangement in Related Allyloxy-Aryl Systems

The Claisen rearrangement is a acs.orgacs.org-sigmatropic rearrangement of an allyl aryl ether that, upon heating, yields an ortho-substituted phenol (B47542). scirp.orgoxfordsciencetrove.comwikipedia.org The reaction proceeds through a concerted, cyclic transition state. scirp.org If both ortho positions are blocked, the allyl group can migrate to the para position in a subsequent step. scirp.orgwikipedia.org

The reactivity in Claisen rearrangements is influenced by electronic factors. scirp.org Electron-releasing groups on the aromatic ring can facilitate the reaction, while electron-withdrawing groups can hinder it. scirp.orgnih.gov For example, the Claisen rearrangement of 1-allyloxyanthraquinone proceeds readily, whereas 2-allyloxyanthraquinone is resistant to rearrangement even under harsh conditions, highlighting the significant electronic influence of the quinone system. cdnsciencepub.com

Catalysts, including Lewis acids and transition metals like palladium(II), can be used to promote the Claisen rearrangement under milder conditions and can even induce enantioselectivity. nih.govnsf.gov

Substrate TypeRearrangement ProductConditionsCatalystReference
Allyl Phenyl Ethero-AllylphenolThermalNone scirp.orgwikipedia.org
2-Allyloxyindole3-Allyl-2-oxindoleThermal or CatalyticPd(II) nih.govnsf.gov
1-Allyloxyanthraquinone1-Hydroxy-2-allylanthraquinoneThermalBenzylamine cdnsciencepub.com
Alkyl 2-allyloxy-1-naphthoatesβ-Naphthalenone derivativesCatalyticChiral π–Cu(II) complex rsc.orgrsc.org

Other Pericyclic or Sigmatropic Processes

Beyond the classic acs.orgacs.org-Claisen rearrangement, allyloxy-aryl systems can participate in other pericyclic or sigmatropic processes. oxfordsciencetrove.comresearchgate.netthieme-connect.de These reactions involve the reorganization of σ and π bonds within a cyclic transition state. oxfordsciencetrove.com

One such process is the acs.orgnsf.gov-rearrangement. While suprafacial acs.orgnsf.gov-sigmatropic shifts are formally forbidden by orbital symmetry rules and often require harsh conditions, they can be facilitated by catalysts. rsc.orgrsc.org For example, a chiral π–Cu(II) complex has been shown to catalyze the enantioselective acs.orgnsf.gov O-to-C rearrangement of alkyl 2-allyloxy-1-naphthoates. rsc.orgrsc.org

Other sigmatropic shifts, such as oxfordsciencetrove.comnsf.gov and cdnsciencepub.comnsf.gov shifts, are also known in related systems. researchgate.net The specific pathway followed often depends on the substitution pattern of the molecule and the reaction conditions. researchgate.net Computational studies, such as Density Functional Theory (DFT), have become invaluable tools for elucidating the mechanisms of these complex rearrangements. nsf.gov

Metal-Catalyzed Transformations

The unique structural combination of a reactive benzylic bromide and a versatile allyl ether group makes this compound a substrate of significant interest in metal-catalyzed transformations. These reactions leverage the distinct reactivity of the carbon-bromine bond and the allylic moiety to forge new carbon-carbon and carbon-heteroatom bonds, often with a high degree of control and efficiency.

Cross-Coupling Reactions (e.g., Suzuki-type allylation)

Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organohalide with an organoboron compound, typically catalyzed by a palladium complex. uni-muenchen.delibretexts.orgscholaris.ca While specific studies focusing exclusively on this compound in Suzuki reactions are not extensively documented, the reactivity of benzylic bromides in such couplings is well-established. lookchem.comnih.gov The general mechanism involves the oxidative addition of the benzyl bromide to a Pd(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the cross-coupled product. uni-muenchen.de

In the context of this compound, it would be expected to react with various aryl- or vinylboronic acids to produce 2-(allyloxy)-substituted diarylmethanes or allylarenes, respectively. The reaction conditions typically involve a palladium catalyst, a base, and a suitable solvent. The choice of ligand for the palladium catalyst can be crucial for achieving high yields and suppressing side reactions. lookchem.com

For instance, the coupling of substituted benzyl bromides with arylboronic acids has been shown to proceed efficiently. A representative Suzuki-Miyaura reaction involving a generic benzyl bromide is shown below:

Table 1: Representative Suzuki-Miyaura Coupling of Benzyl Bromides with Arylboronic Acids This table presents generalized findings for benzyl bromides, as specific data for this compound is not readily available.

Benzyl Bromide PartnerBoronic Acid PartnerCatalyst/Base SystemProductYield (%)
Benzyl BromidePhenylboronic AcidPdCl₂(dppf)/Cs₂CO₃DiphenylmethaneHigh
4-Nitrobenzyl BromidePhenylboronic AcidPd(OAc)₂/K₃PO₄4-NitrodiphenylmethaneHigh
2-Fluorobenzyl BromidePhenylboronic AcidPd(OAc)₂/K₃PO₄2-FluorodiphenylmethaneHigh

Data inferred from studies on substituted benzyl bromides. lookchem.comnih.gov

The presence of the allyloxy group in this compound introduces the possibility of intramolecular reactions or catalyst inhibition, which may require careful optimization of reaction conditions. However, the fundamental reactivity of the benzyl bromide moiety should allow it to participate effectively in Suzuki-type cross-coupling reactions.

Barbier-Type Allylation Reactions

The Barbier reaction is a versatile method for forming carbon-carbon bonds by reacting an alkyl halide with a carbonyl compound in the presence of a metal, such as magnesium, zinc, indium, or tin. wikipedia.org A key feature of the Barbier reaction is that the organometallic reagent is generated in situ. wikipedia.org Both allyl and benzyl bromides are common substrates in these reactions, used to allylate or benzylate aldehydes and ketones, respectively, to form corresponding secondary or tertiary alcohols. nih.govrsc.org

For this compound, the benzylic bromide functionality is expected to be the primary site of reaction. In the presence of a metal like zinc or indium, it would form an organometallic intermediate that could then add to an aldehyde or ketone. A photocatalytic version of the Barbier reaction has also been developed, which proceeds under visible light irradiation using an organic dye as a photocatalyst, avoiding the need for stoichiometric metals. nih.govrsc.orgnewiridium.com

Table 2: Representative Barbier-Type Reactions with Benzyl Bromide This table illustrates the general reaction of benzyl bromide, as specific examples with this compound are not widely reported.

Benzyl BromideCarbonyl CompoundMetal/CatalystProductYield (%)
Benzyl BromideBenzaldehydeZn1,2-Diphenylethan-1-olGood
Benzyl BromideAcetophenoneSmI₂1,1,2-Triphenylethan-1-olHigh
Benzyl Bromide4-MethoxybenzaldehydePhotocatalyst/DIPEA1-(4-Methoxyphenyl)-2-phenylethan-1-olModerate to Good

Data based on general Barbier reactions of benzyl bromides. wikipedia.orgnih.gov

The reaction of this compound in a Barbier-type process would yield a secondary or tertiary alcohol bearing the 2-(allyloxy)benzyl group. The integrity of the allyl ether moiety under the reaction conditions would be a key consideration in the synthetic planning.

Organometallic Reagent Formation (e.g., Allylzinc bromide, Benzylmagnesium bromide)

The formation of organometallic reagents is a fundamental transformation that converts an organic halide into a potent nucleophile.

Allylzinc Bromide: While not formed from this compound itself, allylzinc bromide is a related and important reagent. It is typically prepared by the reaction of allyl bromide with zinc metal. atamanchemicals.com This reagent is noted for its stability in aqueous solvents, which distinguishes it from many other organometallics and allows it to be used in Barbier-type reactions under greener conditions. atamanchemicals.com

Benzylmagnesium Bromide: Grignard reagents, such as benzylmagnesium bromide, are powerful nucleophiles widely used in organic synthesis. byjus.comresearchgate.net They are conventionally prepared by the reaction of an aryl or alkyl halide with magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.orglibretexts.orgwikipedia.org The formation of a Grignard reagent from this compound would involve the reaction of the benzylic bromide with magnesium.

Reaction Scheme for the Formation of 2-(Allyloxy)benzylmagnesium Bromide:

Generated code

The resulting Grignard reagent, 2-(Allyloxy)benzylmagnesium Bromide, would be a strong base and a potent nucleophile, capable of reacting with a wide range of electrophiles, including aldehydes, ketones, esters, and epoxides, to form new carbon-carbon bonds. researchgate.net However, the presence of the allyl group could potentially lead to side reactions or rearrangements, a factor that must be considered during its preparation and use. thieme-connect.de The formation of Grignard reagents from benzyl halides is a standard procedure, suggesting that this compound should be a viable substrate for this transformation. thieme-connect.de

Table 3: Common Organometallic Reagents Formed from Related Halides

Starting HalideMetalReagent FormedTypical Solvent
Allyl BromideZnAllylzinc BromideTHF
Benzyl BromideMgBenzylmagnesium BromideDiethyl ether/THF
This compound (Expected)Mg2-(Allyloxy)benzylmagnesium BromideDiethyl ether/THF

Data sourced from general principles of organometallic synthesis. atamanchemicals.comthieme-connect.de

Applications of 2 Allyloxy Benzyl Bromide in Advanced Organic Synthesis and Materials Science

As a Versatile Building Block for Complex Molecular Architectures

The dual reactivity of 2-(allyloxy)benzyl bromide allows for its participation in a wide array of chemical transformations. The benzyl (B1604629) bromide group is an excellent electrophile for substitution reactions, while the allyl group can undergo various addition and rearrangement reactions.

This compound serves as a precursor for the synthesis of a variety of functionalized benzene (B151609) derivatives. The benzylic bromide can be readily displaced by nucleophiles, and the allyl group can be transformed through reactions like Claisen rearrangement, oxidation, or metathesis.

A notable example is the four-step synthesis of 3-allyl-2-(allyloxy)-5-bromoaniline starting from 2-allylphenol (B1664045). researchgate.net This process involves nitration, selective bromination, O-allylation using allyl bromide, and subsequent reduction of the nitro group. researchgate.net This demonstrates how the core structure can be elaborated to introduce multiple functional groups, creating polyfunctional aromatic compounds. researchgate.net

Research has also detailed the synthesis of various 1,2-polyfunctionalized benzene derivatives starting from readily available reagents like salicylic (B10762653) aldehydes and β-ketoesters, with alkyl halides such as allyl bromide used for etherification. jbiochemtech.com These reactions lead to products with multiple reactive sites, highlighting the role of the allyloxy benzyl scaffold in creating complex molecules with high synthetic potential. jbiochemtech.com

The strategic placement of the allyl and benzyl bromide functionalities in this compound facilitates the construction of various heterocyclic systems.

Benzopyran Derivatives: Benzopyrans can be synthesized through radical cyclization of precursors derived from 4-hydroxy Current time information in Bangalore, IN.benzopyran-2-ones and 2-bromobenzyl bromides. researchgate.net While not a direct use of this compound, this illustrates a strategy where a benzyl bromide is key to forming the fused pyran ring. The allyloxy group in related structures can also participate in cyclization reactions to form benzopyran rings.

Pyrazole (B372694) Derivatives: In the synthesis of complex pyrazole structures, the allyloxy group is often introduced by reacting a hydroxyl-substituted pyrazole with allyl bromide. imist.mamdpi.commdpi.com For instance, 5-allyl-4-allyloxy-1H-pyrazoles have been synthesized by the O-allylation of 5-allyl-4-hydroxy-1H-pyrazoles with allyl bromide. mdpi.com These resulting diallylated pyrazoles can then undergo ring-closing metathesis to form novel fused heterocyclic systems like dihydro-1H-oxepino[3,2-c]pyrazoles. mdpi.com Another study shows the synthesis of 2-(5-(4-(allyloxy)-3-methoxyphenyl)-1H-pyrazol-3-yl)phenols, where 4-(allyloxy)-3-methoxybenzaldehyde (B1271678) is a key intermediate formed by treating 4-hydroxy-3-methoxybenzaldehyde with allyl bromide. acgpubs.org

Tetrahydroisoquinoline Derivatives: The synthesis of novel 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives has been achieved through a multi-step route. ijstr.orgresearchgate.net A key step involves the amidation of an intermediate with 4-allyloxy benzoyl chloride, followed by a Bischler-Napieralski-type cyclization and reduction to form the tetrahydroisoquinoline core. ijstr.orgresearchgate.net This showcases the utility of the allyloxy-substituted benzene ring in building this important heterocyclic scaffold.

Benzoxepines: The synthesis of benzoxepine (B8326511) derivatives, which are seven-membered heterocyclic compounds, can be achieved through various strategies. One method involves a light-mediated cascade sulfonylation/cyclization of 1-(allyloxy)-2-(1-arylvinyl)benzenes. mdpi.com Another approach utilizes a one-pot synthesis to create 5-amino-2,5-dihydro-1-benzoxepines, where 2-allyloxybenzaldehyde, formed from 2-hydroxybenzaldehyde and allyl bromide, is a crucial starting material. acs.orgacs.org

The following table summarizes the synthesis of various heterocyclic systems where an allyloxy benzyl moiety, often introduced using allyl bromide, is a key structural element.

Heterocyclic SystemPrecursor/IntermediateReagents for AllylationSubsequent Key ReactionRef
Dihydro-1H-oxepino[3,2-c]pyrazoles5-Allyl-4-hydroxy-1H-pyrazolesAllyl bromide, NaOHRing-Closing Metathesis (RCM) mdpi.com
2-(Pyrazol-3-yl)phenols4-Hydroxy-3-methoxybenzaldehydeAllyl bromide, K₂CO₃Claisen-Schmidt condensation, Cyclization acgpubs.org
Tetrahydroisoquinolines[2-(3-Methoxy-phenyl)-ethyl]-phenyl-amine4-Allyloxy benzoyl chlorideAmidation, Cyclization (POCl₃), Reduction (NaBH₄) ijstr.orgresearchgate.net
5-Amino-2,5-dihydro-1-benzoxepines2-HydroxybenzaldehydeAllyl bromide, K₂CO₃Overman rearrangement, RCM acs.orgacs.org

This compound is an effective precursor for molecules bearing multiple functional groups, which are valuable in further synthetic transformations. The synthesis of 3-allyl-2-(allyloxy)-5-bromoaniline is a prime example, yielding a product with an amino group for diazotization or acylation, a bromo substituent for cross-coupling reactions, and two distinct allyl groups for further modifications. researchgate.net Similarly, condensation reactions involving intermediates like (E)-methyl 2-(3-(2-(allyloxy)phenyl)acryloyl)pent-4-enoate produce compounds with several reactive sites, including esters and multiple carbon-carbon double bonds, making them ideal for creating more complex structures through reactions like metathesis cyclization. jbiochemtech.com

Contributions to Polymer Chemistry

The allyl and benzyl bromide functionalities of this compound and its derivatives are instrumental in polymer chemistry for creating polymers with specific architectures and functionalities.

Macromonomers are polymers or oligomers with a polymerizable end group, which can be copolymerized to form graft or comb-like polymers. The allyl group in this compound derivatives serves as this polymerizable unit.

Atom Transfer Radical Polymerization (ATRP) is a common technique used to synthesize well-defined polymers. By using an initiator containing an allyl group, macromonomers can be produced. For example, a bis-allyloxy functionalized ATRP initiator was synthesized from phenolphthalein (B1677637) and used to create well-defined polystyrene macromonomers with controlled molecular weights and narrow distributions. researchgate.net The presence of the terminal allyloxy groups allows these macromonomers to be used in subsequent polymerization or modification reactions. researchgate.net

The benzyl bromide group is a highly efficient initiator for cationic polymerization and can be used in ATRP. Its presence in a monomer or initiator allows for the creation of functional polymers. While direct use of this compound in this context is less documented, the principle is well-established with similar structures. For instance, polymers with benzyl bromide moieties can be used to initiate the polymerization of other monomers to form block copolymers. rsc.org

The allyl group from an allyloxy moiety can be incorporated into a polymer backbone or as a side chain, providing a reactive handle for post-polymerization modification. These modifications can include thiol-ene reactions, epoxidation, or hydrosilylation, allowing for the introduction of various functional groups or for cross-linking the polymer chains. researchgate.net This versatility enables the fabrication of functional materials with tailored properties for specific applications.

Surface Modification and Graft Polymerization

The unique structure of this compound makes it a valuable compound for surface modification and the synthesis of graft polymers. The benzyl bromide component can act as an initiator for surface-initiated controlled radical polymerization (SI-CRP) techniques, such as atom transfer radical polymerization (SI-ATRP). mdpi.com This process allows for the "grafting-from" of polymer chains directly from a substrate surface that has been pre-functionalized with initiator sites. mdpi.com

In a typical application, a surface (e.g., silica (B1680970), metal oxide nanoparticles) is first treated to anchor the this compound molecules. The benzyl bromide end then initiates the polymerization of a desired monomer, growing a polymer brush vertically from the surface. mdpi.com The resulting polymer chains are end-tethered to the surface and feature pendant allyloxy groups along their backbone. These accessible allyl groups serve as reactive sites for subsequent modification. rsc.orgresearchgate.net For instance, techniques like thiol-ene click chemistry can be employed to attach specific biomolecules, fluorophores, or other functional moieties. researchgate.net This approach has been used to create well-defined polystyrene and poly(methyl methacrylate) macromonomers. researchgate.net

Furthermore, related allyloxy compounds have been investigated for their role in enhancing the electrical properties of materials such as polypropylene, used in high-voltage cable insulation, through grafting techniques. In a broader context, allyloxy functional groups, such as the 3-allyloxy-2-hydroxypropyl group, have been included in compositions for the multipurpose treatment of metal surfaces. google.com

Table 1: Research Findings in Surface and Polymer Applications

Application AreaKey Research FindingCompound FunctionRelevant Research Context
Graft Polymerization Synthesis of bis-allyloxy functionalized macromonomers via ATRP. researchgate.netThe benzyl bromide acts as an ATRP initiator, while the allyl group provides functionality to the resulting polymer.Production of well-defined polystyrene and poly(methyl methacrylate) with reactive sites for further modification. researchgate.net
Surface Modification Used in compositions for treating metal surfaces. google.comThe allyloxy group contributes to the formation of a functional polymer layer on the metal.Development of chromium-free compositions for metal surface treatment. google.com
Materials Science Investigated for enhancing electrical properties of polymers like polypropylene. The compound is used in grafting techniques to modify the bulk polymer.Improvement of materials for high-voltage direct current cable insulation.

Medicinal Chemistry and Drug Discovery Applications

In the realms of medicinal chemistry and drug discovery, this compound and its derivatives serve as versatile building blocks for creating novel molecular structures with potential therapeutic value. bldpharm.com

A molecular scaffold is the core structure of a compound to which various functional groups are attached to create a library of molecules for biological screening. The 2-(allyloxy)benzyl unit is an effective starting point for the synthesis of diverse and complex scaffolds. cdnsciencepub.com The reactivity of the benzyl bromide allows for its attachment to a primary molecular framework, while the allyl group offers a site for subsequent diversification reactions to build molecular complexity. rsc.org

Detailed research has demonstrated the use of closely related precursors, such as 2-allyloxy-substituted benzaldehydes, in the one-pot synthesis of 5-amino-2,5-dihydro-1-benzoxepines, which are recognized as pharmacologically active heterocyclic scaffolds. acs.org Another synthetic route starting from 2-allylphenol leads to the formation of 3-allyl-2-(allyloxy)-5-bromoaniline, a novel compound with potential for further chemical modifications in drug discovery programs. mdpi.com The synthesis involves an allylation step using allyl bromide to install the key allyloxy group. mdpi.com Furthermore, benzyl bromide derivatives are instrumental in accessing scaffolds like 1,2,4-triazoles, which are considered privileged structures in medicinal chemistry. nih.gov

Pharmaceutical intermediates are compounds that represent a processing step in the synthesis of an active pharmaceutical ingredient (API). bldpharm.comechemi.com this compound is categorized as a valuable organic building block and pharmaceutical intermediate. bldpharm.com Its role is to introduce the 2-(allyloxy)benzyl fragment into a larger molecule that is on its way to becoming a drug candidate.

The conversion of benzyl bromide derivatives through nucleophilic substitution is a fundamental reaction in the development of these intermediates. For example, the reaction of allyl benzyl ethers, which share functional similarities, with 2-azaallyl anions can produce homoallylic amines, which are valuable intermediates in pharmaceutical synthesis. Similarly, allyl bromide is used as a precursor in the synthesis of intermediates for both drugs and agrochemicals. atamanchemicals.com The presence of both the reactive bromide and the modifiable allyl group in one molecule allows for multi-step, one-pot, or divergent synthesis strategies, streamlining the production of complex pharmaceutical intermediates. acs.orgmdpi.com

Agrochemical and Specialty Chemical Applications

The utility of this compound extends to the agrochemical and specialty chemical sectors. Its bifunctional nature is advantageous for creating a range of non-pharmaceutical products.

In agrochemical synthesis, benzyl bromide derivatives are used as key reagents. chemimpex.com For instance, they are employed in the synthesis of 1,2,4-triazole (B32235) compounds, a structural motif found in many commercial agrochemicals, such as the fungicide fenbuconazole. nih.gov The ability to construct such heterocyclic systems makes compounds like this compound valuable for developing new crop protection agents.

In the specialty chemical industry, this compound and its relatives are utilized in the synthesis of a variety of materials. These include dyes, fragrances, and specialty polymers. atamanchemicals.com The incorporation of the allyloxybenzyl moiety can influence the final properties of a polymer, such as its mechanical strength or flame retardancy. The general class of benzyl bromides is widely used as an alkylating agent in the synthesis of polymers, adhesives, and other fine chemicals. chemimpex.comfishersci.caatamanchemicals.com

Advanced Characterization and Mechanistic Elucidation of 2 Allyloxy Benzyl Bromide Reactions

Spectroscopic Monitoring of Reaction Progress and Product Formation (e.g., IR, NMR)

Real-time monitoring of chemical reactions is essential for understanding kinetics and ensuring optimal product formation. Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful, non-destructive tools for this purpose. americanpharmaceuticalreview.comanl.gov

For reactions involving 2-(allyloxy)benzyl bromide, such as substitutions or cyclizations, progress can be tracked by observing the disappearance of reactant signals and the concurrent appearance of product signals. youtube.com In ¹H NMR spectroscopy, the benzylic protons (–CH₂Br) of the starting material typically appear as a characteristic singlet. Monitoring the integration of this peak relative to the emerging peaks of the product provides a quantitative measure of conversion. anl.govacs.org For instance, in a substitution reaction, new signals corresponding to the modified benzylic group would appear, while in a cyclization, the disappearance of the allyl group's vinyl protons and the appearance of signals for a new heterocyclic ring system would be key indicators. nih.govacs.org

IR spectroscopy allows for the monitoring of changes in functional groups. youtube.com The C-Br stretching vibration of the benzyl (B1604629) bromide starting material is a key band to track. americanpharmaceuticalreview.com Concurrently, the formation of new bonds in the product will give rise to new characteristic IR absorptions. For example, if the bromide is displaced by an oxygen nucleophile, the strengthening or appearance of C-O stretching bands can be monitored. americanpharmaceuticalreview.com

Table 1: Illustrative ¹H NMR Chemical Shifts for Monitoring Reactions of Allyloxy-Substituted Aromatic Compounds Data is based on analogous structures reported in scientific literature.

Functional GroupTypical Chemical Shift (δ, ppm)Significance in Reaction MonitoringSource
Benzylic Protons (-CH₂Br)~4.5 - 4.7Disappearance indicates consumption of the starting material. nih.gov
Allyl O-CH₂ Protons~4.3 - 4.6Disappearance or shift indicates involvement of the allyloxy group in the reaction (e.g., Claisen rearrangement, cyclization). nih.govacs.org
Allyl Vinyl Protons (-CH=CH₂)~5.2 - 6.1Disappearance signals saturation of the double bond or cyclization. nih.govacs.org
Aromatic Protons~6.7 - 7.8Shifts in aromatic signals can indicate changes in the electronic environment of the ring due to the reaction. nih.govacs.org
New Aliphatic Protons (e.g., in a cyclized product)Varies (typically ~1.5 - 4.0)Appearance signifies the formation of the new heterocyclic ring structure. nih.gov

Computational Chemistry and Theoretical Studies

Computational methods provide profound insights into reaction mechanisms that are often inaccessible through experimental means alone. They allow for the detailed examination of reaction pathways, transition states, and intermediate species.

Theoretical calculations are instrumental in mapping the potential energy surface of a reaction. This allows for the identification of the most likely reaction pathway by comparing the energies of various proposed intermediates and transition states. nih.gov For reactions of benzyl bromide derivatives, computational analysis can distinguish between Sₙ1 and Sₙ2 mechanisms by calculating the energy barriers for each pathway. nih.gov In more complex cascade reactions, calculations can reveal the intermediacy of species such as phenonium ions or spirocyclic structures that dictate the final product regioselectivity. nih.govresearchgate.net For example, DFT studies on the homologation of electron-rich benzyl bromides have shown that the reaction proceeds through a rate-determining Sₙ1 step to form a benzylic carbocation, followed by a series of cationic intermediates. nih.gov

Density Functional Theory (DFT) is a widely used quantum chemical method for investigating the electronic structure, geometry, and energetics of molecules. epstem.net DFT calculations, using functionals like B3LYP or ωB97X-D, can accurately predict molecular geometries, vibrational frequencies (for comparison with IR spectra), and NMR chemical shifts. nih.govepstem.netacs.org A key application is in the study of radical intermediates. For instance, in the reductive cyclization of allyl 2-bromobenzyl ether, DFT calculations were used to compute the hyperfine coupling constants of proposed spin-trapped radical intermediates. researchgate.net The excellent agreement between the calculated and experimental values from EPR spectroscopy provides strong evidence for the identity of these transient species. researchgate.net Furthermore, DFT can be used to model transition states in reactions like allylation to determine activation energy barriers.

Table 2: Applications of DFT Calculations in Studying Benzyl Bromide and Allyl Ether Reactions

Study AreaComputational Method/Basis SetKey FindingsSource
Reaction MechanismωB97X-D/def2-QZVPPDetermined a rate-determining Sₙ1 mechanism and identified a key phenonium ion intermediate in a C-C bond insertion reaction. nih.gov
Radical Intermediate IdentificationUB3LYP/6-31+G**Calculated hyperfine coupling constants for spin-trapped radicals, confirming their structure as observed in EPR experiments. researchgate.net
Rearrangement MechanismsDFT-based electronic structure methodsRevealed that electron-rich allylaryl systems favor the formation of a cationic spiro[2.5] intermediate during bromination. researchgate.net
Transition State PredictionDFT (e.g., B3LYP/6-31G*)Used to predict transition state structures and energy barriers for allylation steps in quinoline (B57606) synthesis.

Electroanalytical Techniques for Kinetic and Mechanistic Insights (e.g., Cyclic Voltammetry)

Electroanalytical methods, particularly cyclic voltammetry (CV), are powerful for probing the redox behavior of molecules and elucidating electron transfer mechanisms. chemrxiv.orgnih.gov For benzyl bromide derivatives, CV is used to study the reductive cleavage of the carbon-bromine (C-Br) bond. nsf.gov These studies often reveal an EC' mechanism, where an initial electrochemical step (E, the reduction of a catalyst) is followed by a chemical reaction (C', the reaction of the catalyst with the substrate), which regenerates the catalyst's precursor. chemrxiv.orgnih.gov

By analyzing the changes in the cyclic voltammogram upon addition of the benzyl bromide substrate, one can confirm this type of catalytic mechanism and extract kinetic information. chemrxiv.org For example, the rate constants for the reaction between a reduced catalyst and a series of benzyl bromide substrates can be measured. nih.govnsf.gov This kinetic data, when analyzed with tools like Hammett plots, provides detailed mechanistic insight, such as whether the electron transfer is an inner-sphere or outer-sphere process and whether it occurs in concert with C-Br bond cleavage. chemrxiv.orgnih.gov

Table 3: Mechanistic Insights from Cyclic Voltammetry Studies of Benzyl Bromide Reduction

System StudiedKey Observation from CVDeduced MechanismSource
Cobalt(I) complex + Benzyl BromidesIncrement of forward current for the Co(II)/Co(I) couple with added substrate.Confirms an EC′ mechanism where the cobalt complex acts as a redox catalyst. chemrxiv.orgnih.gov
Cobalt(I) complex + Benzyl BromidesKinetic data from CV used in Hammett plots.Disclosed an outer-sphere electron-transfer mechanism concerted with C–Br bond cleavage. chemrxiv.orgnih.gov
Electrogenerated CO₂•⁻ + Benzyl BromideHomogeneous reduction of the C–Br moiety in an aqueous solution.Demonstrates mediated electrochemical reduction. nsf.gov
Ag NPs on various substrates + Benzyl BromidePositive shift of the reduction potential.Indicates electrocatalytic activity of the nanoparticle-modified electrode for benzyl bromide reduction. researchgate.net

Spectroscopic Techniques for Elucidating Radical Intermediates (e.g., EPR)

Electron Paramagnetic Resonance (EPR) spectroscopy is the most direct and definitive method for detecting and characterizing paramagnetic species, such as organic radicals. researchgate.netucl.ac.uk In reactions of this compound that may proceed via radical pathways, such as reductive cyclizations, EPR is an invaluable tool. researchgate.net

A powerful approach combines electrochemistry with EPR in an in situ spectroelectrochemical experiment. researchgate.net In a study of the reductive intramolecular cyclisation of the related compound allyl 2-bromobenzyl ether, controlled potential electrolysis was performed inside an EPR cavity. researchgate.net While the initial radicals were too short-lived to observe directly, they were successfully trapped using a spin-trapping agent, N-tert-butyl-α-phenylnitrone (PBN). The resulting persistent spin adducts were detected and their EPR spectra recorded. By comparing the experimental hyperfine coupling constants of these adducts with values calculated using DFT, the structures of the transient radical intermediates were confidently identified. researchgate.net This combined approach provided direct evidence for a mechanism involving the formation of an initial allyl benzyl ether radical, followed by an intramolecular cyclization to form a substituted methyl-dihydro-benzopyran radical. researchgate.net

Table 4: Experimental and Calculated EPR Data for Spin-Trapped Radicals in the Reductive Cyclization of Allyl 2-Bromobenzyl Ether Data from a study on a closely related isomer, demonstrating the technique's applicability.

Radical SpeciesHyperfine Coupling Constant (Experimental, in Gauss)Hyperfine Coupling Constant (Calculated, in Gauss)Source
PBN-allyl benzyl ethera(N) = 14.3 G, a(H) = 2.4 Ga(N) = 14.0 G, a(H) = 2.2 G researchgate.net
PBN-cyclized radicala(N) = 14.2 G, a(H) = 2.9 Ga(N) = 13.7 G, a(H) = 2.7 G researchgate.net
PBN-Ox (Oxidized PBN)a(N) = 7.7 G, a(H) = 1.9 G, a(H) = 0.8 Ga(N) = 7.6 G, a(H) = 1.8 G, a(H) = 0.8 G researchgate.net

Future Perspectives and Emerging Research Avenues for 2 Allyloxy Benzyl Bromide

Development of Novel and Efficient Synthetic Routes

While 2-(allyloxy)benzyl bromide is commercially available, the development of more efficient, cost-effective, and environmentally benign synthetic routes remains a key research objective. Current syntheses often rely on multi-step procedures, such as the Williamson ether synthesis from a corresponding phenol (B47542) followed by bromination.

Future research is anticipated to focus on several key areas to improve its synthesis:

One-Pot Syntheses: Designing a process where 2-hydroxybenzyl alcohol is converted to the final product in a single reaction vessel without isolation of intermediates would significantly improve efficiency.

Improved Catalysis: Investigating novel phase-transfer catalysts (PTCs) could enhance the rate and yield of the allylation step, potentially under milder conditions. Solid-liquid phase transfer catalysis, for instance, has shown promise in similar etherification reactions by avoiding the hydration of reactants and elevating reaction rates. researchgate.net

Greener Solvents and Reagents: Replacing traditional solvents like DMF and acetone (B3395972) with greener alternatives is a priority. mdpi.comprepchem.com Similarly, exploring alternative brominating agents to elemental bromine or N-bromosuccinimide (NBS) that are safer and produce less toxic waste is an active area of interest. researchgate.netmdpi.com

Flow Synthesis: As discussed later, adapting the synthesis to a continuous flow process could offer superior control over reaction conditions, leading to higher purity and safer handling of reactive intermediates.

Table 1: Potential Strategies for Improved Synthesis

Strategy Description Potential Advantages
One-Pot Synthesis Combining allylation and bromination steps without isolating the intermediate ether. Reduced waste, lower cost, increased time efficiency.
Advanced Catalysis Use of novel phase-transfer catalysts or metal catalysts for the etherification step. Higher yields, milder reaction conditions, increased selectivity.
Green Chemistry Employing eco-friendly solvents and less hazardous brominating agents. Improved safety profile, reduced environmental impact.
Flow Chemistry Transitioning the synthesis from batch to a continuous flow reactor system. Enhanced safety, better process control, easier scalability. mdpi.com

Exploration of Undiscovered Reactivity Modes

The unique combination of an allyl ether and a benzyl (B1604629) bromide in one molecule opens the door to a wide array of chemical transformations, many of which remain unexplored. Future research will likely delve into uncovering and harnessing these novel reactivity modes.

Tandem Reactions: The dual functionality is ideal for designing tandem or cascade reactions. For example, an initial reaction at the benzyl bromide site could be followed by an intramolecular reaction involving the allyl group, such as a ring-closing metathesis (RCM) or a Claisen rearrangement, to rapidly build molecular complexity. nih.govbeilstein-journals.org

Novel C-C Bond Formations: Recent advances have shown that electron-rich benzyl bromides can undergo unconventional reactions. One such transformation is the formal insertion of diazo compounds into the C(sp²)–C(sp³) bond, a reaction that tolerates alkoxy substituents like the allyl group. nih.gov Applying this methodology to this compound could generate novel molecular scaffolds with benzylic quaternary centers. nih.gov

Radical-Mediated Reactions: The benzyl bromide can act as a precursor for benzyl radicals, while the allyl group is an excellent radical acceptor. This opens up possibilities for intramolecular radical cyclization reactions to form new ring systems, a powerful strategy in organic synthesis.

Oxidative Coupling Reactions: Research has demonstrated the oxidative coupling of benzyl bromides with heterocycles like isoquinoline (B145761). mdpi.com Exploring this reactivity with this compound could provide a direct route to complex heterocyclic structures.

Table 2: Emerging Reactivity Modes for this compound

Reactivity Mode Description Potential Products Supporting Research
Diazo C-C Insertion Lewis acid-catalyzed formal insertion of a diazo compound into the C(aryl)-C(benzyl) bond. Homologated products with benzylic quaternary centers. Tolerates allyl alkoxy substituents on the benzyl bromide. nih.gov
Oxidative Coupling Reaction with nucleophilic heterocycles in the presence of an oxidant. Fused and substituted heterocyclic systems. Demonstrated with isoquinoline and various benzyl bromides. mdpi.com
Intramolecular Radical Cyclization Formation of a benzyl radical that adds intramolecularly to the allyl group. Polycyclic structures containing new five- or six-membered rings. A logical extension of known radical chemistry principles.
Tandem Transformations A sequence of reactions, such as alkylation followed by Ring-Closing Metathesis (RCM). Complex macrocycles or polycyclic compounds. RCM is a powerful tool for ring formation from diene precursors. beilstein-journals.org

Expansion into New Areas of Material Science

The structural features of this compound make it an attractive monomer and building block for the synthesis of advanced functional materials. cymitquimica.com

Functional Polymers: The allyl group can be readily polymerized via free-radical or other polymerization methods. The resulting polymer would feature a reactive benzyl bromide group on each repeating unit. This "handle" can be used for post-polymerization modification, allowing for the attachment of various functional groups, cross-linking agents, or for grafting onto surfaces. Allyl benzyl ether, a related structure, is noted for its utility as a monomer with enhanced reactivity.

Smart Materials and Coatings: The benzyl bromide moiety can be used to anchor the molecule to surfaces (e.g., silica (B1680970), metals) or to other polymer backbones. Subsequent polymerization or cross-linking of the allyl groups could lead to the formation of robust, functional coatings, hydrogels, or resins with tailored properties.

Cross-linking Agent: Due to its two distinct reactive sites, the molecule can act as a cross-linking agent to create novel polymer networks with specific mechanical or chemical properties.

Future work in this area will focus on synthesizing and characterizing these new materials and evaluating their properties for applications in electronics, biomedicine, and advanced coatings.

Targeted Applications in Pharmaceutical and Agrochemical Synthesis

Benzyl bromides are well-established as key intermediates in the synthesis of pharmaceuticals and agrochemicals due to their utility as benzylating agents. chemimpex.com The presence of the additional allyl functionality in this compound provides a secondary point for modification, making it a highly valuable and versatile scaffold for building molecular diversity in drug discovery and crop protection programs.

Scaffold for Bioactive Molecules: The compound can be used as a starting point for creating libraries of complex molecules. For example, the benzyl bromide can react with a nitrogen-containing heterocycle, and the allyl group can be subsequently transformed (e.g., via oxidation, epoxidation, or metathesis) to introduce further diversity. The allyloxy-phenyl motif is present in various bioactive compounds, including those with antimicrobial properties. acgpubs.org

Synthesis of Privileged Scaffolds: The products derived from novel reactions, such as the 1,2,4-triazoles generated from diazo insertion chemistry, are recognized as privileged scaffolds in both medicinal chemistry and agrochemical design. nih.gov

Pro-drug and Linker Strategies: The allyl group can be used as a cleavable linker or a pro-drug moiety that can be metabolically activated in vivo. The benzyl bromide end allows for attachment to a parent drug molecule.

Table 3: Potential Applications in Bioactive Compound Synthesis

Application Area Synthetic Strategy Target Compound Class
Medicinal Chemistry Sequential functionalization of benzyl bromide and allyl ether moieties. Novel heterocyclic compounds, enzyme inhibitors, pro-drugs. acgpubs.orgnih.gov
Agrochemicals Use as a scaffold to build derivatives for high-throughput screening. Fungicides, herbicides, insecticides containing the 1,2,4-triazole (B32235) or other key pharmacophores. nih.govatamanchemicals.com
Natural Product Synthesis Employing tandem reactions to rapidly construct complex core structures. Analogues of natural products containing polycyclic or macrocyclic frameworks.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry is revolutionizing chemical synthesis, offering significant advantages in terms of safety, efficiency, and scalability. mdpi.com this compound is an excellent candidate for integration into these modern platforms.

Safer Synthesis and Handling: Both the synthesis of benzyl bromides and their subsequent reactions can involve exothermic events or toxic reagents. Flow reactors, with their small reaction volumes and superior heat transfer, mitigate these risks significantly. beilstein-journals.org

Process Optimization and Automation: Automated flow synthesis platforms allow for rapid screening of reaction parameters (e.g., temperature, residence time, stoichiometry) to quickly identify optimal conditions. This can be coupled with in-line analytics for real-time monitoring and control. beilstein-journals.org

Multi-step Telescoped Synthesis: Flow chemistry enables the "telescoping" of multiple reaction steps without the need for intermediate isolation and purification. mdpi.com A future goal would be to develop a fully automated, multi-step sequence starting from this compound to produce a final target molecule, such as a pharmaceutical intermediate, in a single continuous process. This has been demonstrated for complex molecules like rufinamide, which involves a benzyl bromide intermediate. mdpi.com

The integration of this compound into automated systems will accelerate the discovery of its new reactivities and facilitate the rapid synthesis of derivative libraries for screening in material science and medicinal chemistry.

Q & A

Q. What are the key considerations for safely handling 2-(Allyloxy)benzyl Bromide in laboratory settings?

Answer:

  • Ventilation & Ignition Control : Ensure adequate ventilation to prevent vapor accumulation. Avoid heat, sparks, and static discharge, as the compound is highly flammable and reactive .
  • Personal Protective Equipment (PPE) : Use flame-resistant, anti-static lab coats, nitrile gloves (tested for compatibility), and safety goggles. Respiratory protection (e.g., N100/P3 masks) is required if vapor concentrations exceed safe limits .
  • Storage : Store in airtight containers at 4°C in a dry, cool environment away from water and oxidizing agents (e.g., peroxides, chlorates) to prevent violent reactions .
  • Spill Management : Absorb spills with inert materials (e.g., sand, silica gel) and avoid drainage systems due to environmental toxicity .

Q. What is a standard synthetic route for preparing this compound, and what reagents are involved?

Answer: A common method involves alkoxy-directed alkylation :

  • Starting Materials : 2-Hydroxybenzaldehyde derivative and allyl bromide.
  • Reagents : Potassium carbonate (base), dimethylformamide (DMF) as solvent.
  • Conditions : Reflux at 80–100°C for 6–12 hours under inert atmosphere (N₂/Ar) to minimize side reactions .
ComponentRoleExample
2-HydroxybenzaldehydeElectrophilic substrate5-Bromo-2-hydroxybenzaldehyde
Allyl bromideAlkylating agent
K₂CO₃Base (promotes deprotonation)
DMFPolar aprotic solvent

Mechanistic Note : The base deprotonates the hydroxyl group, generating a phenoxide ion that undergoes nucleophilic substitution with allyl bromide .

Q. How can researchers characterize the purity and structure of this compound using spectroscopic methods?

Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks for allyl protons (δ 5.8–5.2 ppm, multiplet), benzyl bromide (δ 4.5–4.3 ppm, singlet), and aromatic protons (δ 7.0–7.8 ppm) .
    • ¹³C NMR : Key signals include the benzyl carbon (δ 30–35 ppm) and carbonyl carbons (if present).
  • Mass Spectrometry (MS) : Electron ionization (EI) or ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 241) and fragmentation patterns .
  • FT-IR : Stretching vibrations for C-Br (~600 cm⁻¹) and ether C-O (~1200 cm⁻¹) .

Advanced Research Questions

Q. How can competing alkylation pathways be minimized during the synthesis of this compound?

Answer: Competing pathways (e.g., over-alkylation or elimination) are mitigated by:

  • Stoichiometric Control : Use a 1:1 molar ratio of allyl bromide to phenolic substrate to limit bis-alkylation .
  • Temperature Optimization : Maintain reflux temperatures (80–100°C) to favor kinetic control over side reactions .
  • Solvent Selection : Polar aprotic solvents (DMF, acetone) stabilize intermediates and enhance reaction efficiency .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) removes unreacted starting materials and byproducts .

Q. What strategies are effective in resolving discrepancies in reported reaction yields for this compound synthesis?

Answer: Yield variations (e.g., 60–85%) arise from:

  • Reagent Purity : Trace moisture in DMF or K₂CO₃ reduces efficacy. Pre-dry solvents and use anhydrous conditions .
  • Reaction Monitoring : Use TLC (hexane:EtOAc = 4:1) to track progress and optimize reaction time .
  • Side Reaction Analysis : Characterize byproducts (e.g., elimination products via GC-MS) and adjust base strength (e.g., switch to Cs₂CO₃ for milder conditions) .

Case Study : A 20% yield drop was traced to incomplete deprotonation; switching to DMF with 10% H₂O increased phenoxide formation, restoring yields to 75% .

Q. How does the electronic nature of substituents on the benzyl ring influence the reactivity of this compound in nucleophilic substitutions?

Answer: Substituents modulate reactivity via electronic effects:

  • Electron-Withdrawing Groups (EWGs) : Enhance electrophilicity of the benzyl bromide. For example, nitro (-NO₂) or trifluoromethyl (-CF₃) groups increase SN2 reactivity by stabilizing the transition state .
  • Electron-Donating Groups (EDGs) : Reduce reactivity. Methoxy (-OMe) groups decrease electrophilicity, requiring harsher conditions (e.g., AgNO₃ catalysis) .
Substituent (Position)Effect on ReactivityExample Application
-CF₃ (para)↑ ReactivityDrug intermediate synthesis
-OMe (meta)↓ ReactivityTuning reaction selectivity

Experimental Validation : Kinetic studies (e.g., Hammett plots) quantify substituent effects, correlating σ values with rate constants .

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